O-[(4-methylcyclohexyl)methyl]hydroxylamine
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Overview
Description
O-[(4-methylcyclohexyl)methyl]hydroxylamine is an organic compound that belongs to the class of hydroxylamines Hydroxylamines are characterized by the presence of an -NH2OH group, which is a derivative of ammonia where one hydrogen atom is replaced by a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-Alkylation of Hydroxylamine Derivatives: One common method for preparing O-[(4-methylcyclohexyl)methyl]hydroxylamine involves the O-alkylation of hydroxylamine derivatives.
Methanolysis of Hydroxylamine Sulfonates: Another method involves the methanolysis of hydroxylamine sulfonates.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: O-[(4-methylcyclohexyl)methyl]hydroxylamine can undergo oxidation reactions, where it is converted to the corresponding nitroso or nitro compound.
Reduction: This compound can also be reduced to form the corresponding amine.
Substitution: this compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro compounds, while reduction can produce the corresponding amine.
Scientific Research Applications
O-[(4-methylcyclohexyl)methyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oximes and hydrazones.
Biology: This compound is used in biochemical studies to investigate the mechanisms of enzyme-catalyzed reactions involving hydroxylamines.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-[(4-methylcyclohexyl)methyl]hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group (-NH2OH) can react with electrophiles, leading to the formation of new chemical bonds. This compound can also form stable complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
Similar Compounds
Methoxyamine: Methoxyamine is a similar compound where the hydroxyl group is replaced by a methoxy group.
Hydroxylamine: Hydroxylamine itself is a closely related compound with similar chemical properties and reactivity.
N-Methylhydroxylamine: This compound is an isomer of O-[(4-methylcyclohexyl)methyl]hydroxylamine and has similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of the 4-methylcyclohexyl group, which can impart specific steric and electronic effects on its reactivity. This makes it a valuable reagent in certain synthetic applications where these effects are desirable.
Properties
Molecular Formula |
C8H17NO |
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Molecular Weight |
143.23 g/mol |
IUPAC Name |
O-[(4-methylcyclohexyl)methyl]hydroxylamine |
InChI |
InChI=1S/C8H17NO/c1-7-2-4-8(5-3-7)6-10-9/h7-8H,2-6,9H2,1H3 |
InChI Key |
FNAMXBQLFUMTNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CON |
Origin of Product |
United States |
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